octyl phenylacetate CAS number 122-45-2 details
octyl phenylacetate CAS number 122-45-2 details
An In-depth Technical Guide to Octyl Phenylacetate (CAS No. 122-45-2)
Executive Summary
Octyl phenylacetate (CAS No. 122-45-2) is an organic ester recognized for its distinctive aromatic properties. Formed from the esterification of octanol and phenylacetic acid, this compound presents as a colorless to pale yellow viscous liquid.[1][2] Its primary commercial value lies in its application as a fragrance and flavoring agent in a wide array of consumer products, including cosmetics, perfumes, and food items.[1] The molecule's low volatility and pleasant, long-lasting fruity-floral scent profile make it a valuable component in fragrance formulations.[1][3] This guide provides a comprehensive technical overview of octyl phenylacetate, encompassing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety profile, tailored for researchers and professionals in chemical and drug development fields.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application and study. Octyl phenylacetate is classified as a fatty alcohol ester.[4]
Chemical Structure and Identifiers
The molecular structure of octyl phenylacetate consists of an octyl ester of phenylacetic acid.
Caption: Chemical Structure of Octyl Phenylacetate.
Table 1: Chemical Identifiers for Octyl Phenylacetate
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 122-45-2 | [1][2][5] |
| IUPAC Name | octyl 2-phenylacetate | [2] |
| Synonyms | Benzeneacetic acid, octyl ester; Phenylacetic acid octyl ester; Octyl 2-phenylethanoate | [1][5][6] |
| Molecular Formula | C16H24O2 | [1][2][5] |
| Molecular Weight | 248.36 g/mol | [2][5] |
| InChIKey | VGYPAVUJUMQTGE-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCOC(=O)CC1=CC=CC=C1 | [2] |
| FEMA Number | 2812 | [2] |
| JECFA Number | 1017 |[5] |
Physicochemical Properties
The physical and chemical properties of octyl phenylacetate dictate its behavior in various matrices and are crucial for formulation, processing, and safety assessments.
Table 2: Physicochemical Data for Octyl Phenylacetate
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow, clear viscous liquid. | [1][2] |
| Odor Profile | Mild sweet-floral, with notes of honey, rose, orange, and earth. | [2] |
| Boiling Point | 315.00 to 318.00 °C (at 760 mm Hg) | |
| Melting Point | 50-53 °C | [5] |
| Flash Point | 110.00 °C (230.00 °F) TCC | |
| Density | 0.950 - 0.963 g/cm³ | [2][5] |
| Refractive Index | 1.479 - 1.487 | [2] |
| Vapor Pressure | 0.000161 mmHg @ 25.00 °C (estimated) | |
| Solubility | Insoluble in water (0.4678 mg/L @ 25 °C est.); Soluble in alcohol and oils. | [2] |
| logP (o/w) | 5.477 (estimated) | |
Synthesis and Manufacturing
The primary industrial synthesis of octyl phenylacetate is achieved through Fischer-Speier esterification. This acid-catalyzed reaction provides a direct and efficient pathway to the target ester.
Synthesis Pathway: Fischer Esterification
The reaction involves the condensation of phenylacetic acid with 1-octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
Caption: Fischer esterification synthesis of octyl phenylacetate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard laboratory procedure for synthesizing octyl phenylacetate. The causality for each step is explained to provide a deeper understanding of the process.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Rationale: This setup is crucial for efficiently removing water, the byproduct of the esterification. Le Chatelier's principle dictates that removing a product will shift the reaction equilibrium to favor the formation of more products, thus maximizing the yield of the ester.
-
-
Reagent Charging:
-
To the round-bottom flask, add phenylacetic acid (1.0 eq), 1-octanol (1.1 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or cyclohexane, ~2 mL per gram of phenylacetic acid).
-
Rationale: A slight excess of the alcohol (1-octanol) is used to further drive the reaction towards completion. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-2% of the mass of phenylacetic acid).
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This significantly increases the reaction rate.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when water ceases to collect.
-
Rationale: Refluxing provides the necessary activation energy for the reaction while preventing the loss of volatile reactants and solvent.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
-
Rationale: The bicarbonate wash is a critical step to remove the acid catalyst, preventing potential product decomposition during distillation. The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure octyl phenylacetate.
-
Rationale: Vacuum distillation is necessary because of the high boiling point of octyl phenylacetate. Distilling at atmospheric pressure would require excessively high temperatures that could lead to thermal decomposition.
-
Applications and Functional Use
Octyl phenylacetate's value is primarily derived from its olfactory characteristics and chemical stability.
Fragrance and Flavor Industry
The compound is widely used as a fragrance component in perfumes, cosmetics, and personal care products.[1] Its scent is described as having earthy, rooty, orange, basil, and bois de rose notes with a honey background.
-
Mechanism of Action: In perfumery, its relatively high molecular weight and low vapor pressure contribute to its function as a middle-to-base note. This provides substantivity and long-lastingness to a fragrance blend, anchoring more volatile top notes.[3] The phenyl group contributes to the overall tenacity of the scent.[3]
-
Flavor Profile: As a flavoring agent, it imparts a floral and honey-like character.[2][7] It is approved for use in food products by regulatory bodies such as the FDA.[2]
Table 3: Recommended Usage Levels in Food Products
| Food Category | Average Maximum ppm |
|---|---|
| Baked Goods | 4.0 |
| Beverages (non-alcoholic) | 1.3 |
| Frozen Dairy | 1.0 |
| Fruit Ices | 1.0 |
| Hard Candy | 4.0 |
| Reconstituted Vegetables | 0.2 |
Source: The Good Scents Company
Other Industrial Applications
While primarily a fragrance and flavor ingredient, related esters find use as solvents and intermediates in the production of other chemicals.[8]
Analytical Methodologies
Accurate identification and quantification of octyl phenylacetate are essential for quality control, regulatory compliance, and research.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for this compound. The non-polar nature and volatility of octyl phenylacetate make it ideally suited for gas chromatography.
-
Workflow: The sample is injected into the GC, where the compound is separated from other components based on its boiling point and affinity for the stationary phase of the column. It then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and the fragments are detected based on their mass-to-charge ratio (m/z).
Caption: General workflow for GC-MS analysis.
Table 4: Characteristic EI-MS Fragments for Octyl Phenylacetate
| Mass-to-Charge (m/z) | Interpretation | Source(s) |
|---|---|---|
| 91 | Tropylium ion ([C7H7]+), characteristic fragment for benzyl-containing compounds. | [2] |
| 57 | Butyl cation ([C4H9]+), fragment from the octyl chain. | [2] |
| 43 | Propyl cation ([C3H7]+), fragment from the octyl chain. | [2] |
| 71 | Pentyl cation ([C5H11]+), fragment from the octyl chain. | [2] |
| 41 | Allyl cation ([C3H5]+), fragment from the octyl chain. |[2] |
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used for definitive structural elucidation and purity assessment.
-
Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the ester carbonyl group (C=O stretch) and the aromatic ring.[2]
Safety and Toxicology
Octyl phenylacetate is generally considered to have a low toxicity profile.[8]
Hazard Classification and Handling
-
GHS Classification: According to aggregated data from ECHA C&L inventory notifications, this chemical does not meet the criteria for GHS hazard classification.[2]
-
Handling Precautions: Despite the low hazard classification, standard laboratory safety practices should be observed. It may cause irritation upon contact with skin or eyes.[1] Some safety data sheets indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation or an allergic reaction.[9] Therefore, wearing protective gloves, clothing, and eye protection is recommended during handling.[9][10]
Table 5: Key Safety and Regulatory Information
| Parameter | Value | Source(s) |
|---|---|---|
| Flash Point | 110 °C (230 °F) | |
| GHS Hazard Statements | None (Aggregated); H302, H312, H315, H317, H319, H332 (Some suppliers) | [2][9] |
| Personal Protective Equipment | Protective gloves, eye protection, lab coat. | [9][10] |
| Regulatory Status (Flavor) | FEMA GRAS (Generally Recognized as Safe), 21 CFR 172.515 |[2][7] |
Toxicological Profile
The toxicological properties have not been exhaustively investigated.[9] However, its inclusion in the FEMA GRAS list for use as a flavoring ingredient indicates a consensus on its safety at the low levels found in food.[7] The FEMA expert panel's assessment of phenethyl alcohol and related esters provides a foundation for its safety evaluation.[7]
Conclusion
Octyl phenylacetate (CAS 122-45-2) is a well-characterized ester with significant utility in the fragrance and flavor industries. Its synthesis is straightforward via Fischer esterification, and its identity can be confirmed using standard analytical techniques like GC-MS. The compound's value is rooted in its desirable olfactory profile and its physical properties, such as low volatility, which contribute to scent longevity. While it possesses a favorable safety profile, particularly for its intended use in consumer products, adherence to standard chemical handling procedures is necessary to mitigate any potential for irritation.
References
-
Methyl Phenylacetate (101-41-7) – Premium Honey-Floral Synthetic Ingredient for Perfumery - Scentspiracy. Available at: [Link]
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octyl phenyl acetate, 122-45-2 - The Good Scents Company. Available at: [Link]
-
Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem, National Institutes of Health. Available at: [Link]
- Synthesis of octyl esters and alcohols - Google Patents (US3534088A).
- Method for preparing phenylacetate - Google Patents (CN101811966A).
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Showing Compound Octyl phenylacetate (FDB016841) - FooDB. Available at: [Link]
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octyl 2-phenylethanoate - ChemBK. Available at: [Link]
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Octyl Acetate: Properties, Uses, and Benefits - Acme-Hardesty. Available at: [Link]
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OCTYL PHENYLACETATE | FEMA - Flavor & Extract Manufacturers Association. Available at: [Link]
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octyl acetate, 112-14-1 - The Good Scents Company. Available at: [Link]
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SID 135018861 - Octyl phenylacetate - PubChem, National Institutes of Health. Available at: [Link]
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Some Aspects of Qualitative Structure-Odor Relationships - Perfumer & Flavorist. Available at: [Link]
-
para-cresyl phenyl acetate, 101-94-0 - The Good Scents Company. Available at: [Link]
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